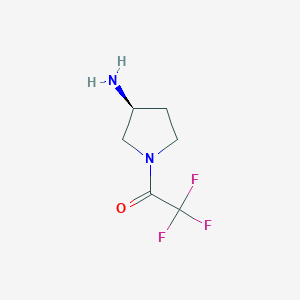

3-Pyrrolidinamine, 1-(trifluoroacetyl)-, (S)- (9CI)

Description

3-Pyrrolidinamine, 1-(trifluoroacetyl)-, (S)- (9CI) is a chiral pyrrolidine derivative featuring a trifluoroacetyl group at the 1-position and an amine at the 3-position. The (S)-configuration at the stereocenter enhances its utility in asymmetric synthesis, particularly in pharmaceutical intermediates. While explicit physicochemical data for this compound are unavailable in the provided evidence, its structural analogs (Table 1) offer insights into its likely properties and applications.

Properties

IUPAC Name |

1-[(3S)-3-aminopyrrolidin-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-2-1-4(10)3-11/h4H,1-3,10H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUXUCVZUZQGGS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation with Trifluoroacetic Anhydride

Trifluoroacetylation of the (S)-3-aminopyrrolidine backbone is typically performed using trifluoroacetic anhydride (TFAA) under controlled conditions. A representative procedure involves dissolving the free amine (obtained after deprotection) in anhydrous dichloromethane (DCM) and adding TFAA dropwise at 0°C. The reaction is quenched with ice water, and the product is extracted and purified via recrystallization. This method achieves yields exceeding 85% with minimal racemization.

Two-Step Protection-Deprotection Sequences

Alternative routes employ temporary protecting groups to enhance regioselectivity. For instance, the patent EP1311518B1 describes a process where N-benzyl-3-pyrrolidinamine is coupled with halogenated reagents, followed by cyclization and hydrogenation to remove the benzyl group. Subsequent trifluoroacetylation under mild acidic conditions yields the target compound. This approach avoids side reactions and ensures high enantiomeric excess (>99% ee).

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Optimal trifluoroacetylation occurs in aprotic solvents such as DCM or DMF at temperatures between 0°C and 25°C. Elevated temperatures (>40°C) risk racemization, while lower temperatures slow reaction kinetics. A balance is achieved by maintaining the reaction at 10–15°C, as demonstrated in a DMF-mediated synthesis yielding 92% pure product.

Base Selection

The choice of base significantly impacts reaction efficiency. Triethylamine (TEA) is preferred for its ability to scavenge HCl generated during acylation. In contrast, stronger bases like K₂CO₃ may lead to over-acylation or decomposition. For example, a TEA-mediated reaction in ethanol at 90°C achieved 70% yield, whereas K₂CO₃ under similar conditions resulted in only 55% yield.

Analytical and Purification Techniques

Chromatographic Methods

Flash chromatography using silica gel and eluents such as dichloromethane/methanol mixtures (100:1 to 50:1) effectively separates the trifluoroacetylated product from unreacted starting materials. High-performance liquid chromatography (HPLC) with chiral columns confirms enantiopurity, typically reporting >98% ee for the (S)-enantiomer.

Crystallization Protocols

Recrystallization from ethanol or ethyl acetate/hexane mixtures enhances purity. For instance, dissolving the crude product in hot ethanol followed by slow cooling yields crystalline 3-pyrrolidinamine, 1-(trifluoroacetyl)-, (S)- with a melting point of 236–240°C.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for preparing 3-pyrrolidinamine, 1-(trifluoroacetyl)-, (S)- (9CI):

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Therapeutic Applications

1.1 Neurological Disorders

Research indicates that 3-Pyrrolidinamine derivatives can act as antagonists at the serotonin receptor 6 (5-HT6 R), which is implicated in cognitive functions and neurological disorders. In a study, novel compounds based on this scaffold demonstrated protective effects on astrocytes against neurotoxic stressors, highlighting their potential in treating conditions like Alzheimer's disease . The affinity of these compounds for 5-HT6 R was evaluated using binding assays, showing promising results for further development as neuroprotective agents.

1.2 Cancer Therapy

The compound has been explored for its potential in cancer therapy. It has been incorporated into various molecular frameworks aimed at targeting hyper-proliferative disorders. For instance, derivatives of 3-Pyrrolidinamine have been synthesized and tested for their ability to inhibit angiogenesis—a crucial process in tumor growth . The structural modifications of the compound have been linked to enhanced biological activity against cancer cells.

Synthetic Applications

2.1 Organic Synthesis

3-Pyrrolidinamine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including aldol reactions and C-alkylation processes. A study highlighted its effectiveness in producing α,β-unsaturated compounds through aqueous aldol reactions, showcasing its utility in creating complex organic molecules . The trifluoroacetyl group enhances the electrophilicity of the nitrogen atom, facilitating nucleophilic attacks in synthetic pathways.

2.2 Asymmetric Synthesis

The compound's chirality opens avenues for asymmetric synthesis applications. Research has demonstrated that it can induce significant asymmetric induction in reactions involving tropane-derived enamines, leading to high enantioselectivity . This characteristic is particularly valuable in the pharmaceutical industry for developing chiral drugs with specific biological activities.

3.1 Antioxidant Properties

Emerging studies suggest that 3-Pyrrolidinamine derivatives exhibit antioxidant properties, which can contribute to their therapeutic efficacy in neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways in neuronal cells, providing a protective effect against cellular damage .

3.2 Interaction with Biological Targets

The interaction of 3-Pyrrolidinamine with various biological targets has been investigated extensively. Its ability to bind selectively to serotonin receptors and influence signaling pathways makes it a candidate for developing drugs aimed at psychiatric disorders .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that underscore the compound's multifaceted applications:

Mechanism of Action

The mechanism by which (S)-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action often involve computational modeling and experimental validation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Structural and Functional Differences

4-Piperidinecarboxylicacid, 1-(trifluoroacetyl)- (9CI)

- Core Structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring). The larger ring reduces steric strain but may decrease solubility in polar solvents.

- Functional Groups : The trifluoroacetyl group at position 1 and carboxylic acid at position 4 enable dual reactivity (e.g., amide bond formation and acid-base interactions). This contrasts with the target compound’s amine group, which is more nucleophilic .

2-Pyrrolidinone, 1-methyl-3-(trifluoroacetyl)- (9CI)

- Key Difference: The presence of a lactam (amide) ring instead of a free amine. The trifluoroacetyl group at C3 may enhance electron-withdrawing effects, stabilizing the lactam structure .

3-Pyrrolidinecarboxylic acid, methyl ester, (S)- (9CI)

- Substituent Impact : The methyl ester group at C3 introduces hydrolytic instability under basic conditions, unlike the stable trifluoroacetyl-amine motif. The ester’s polarity may lower lipophilicity compared to fluorinated analogs .

Pyrrolidine, 1-(pentafluoro-1-oxopropyl)- (9CI)

- Fluorination Level: The pentafluoropropanoyl group increases lipophilicity and electron-withdrawing effects relative to trifluoroacetyl. This could enhance membrane permeability in drug design but may complicate synthetic purification .

Biological Activity

3-Pyrrolidinamine, 1-(trifluoroacetyl)-, (S)- (9CI) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Pyrrolidinamine, 1-(trifluoroacetyl)-, (S)- (9CI) is characterized by a pyrrolidine ring with a trifluoroacetyl group. The presence of the trifluoroacetyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an antileishmanial agent and its interaction with specific enzymes.

Antileishmanial Activity

Recent studies have explored the activity of pyrrolidine-based analogs against Leishmania donovani, the causative agent of visceral leishmaniasis. The following table summarizes key findings related to the inhibition of L. donovani promastigotes:

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

|---|---|---|---|

| 3-Pyrrolidinamine | 50 | 100 | 28.32 |

| Reference Drug (Miltefosine) | 50 | 100 | - |

| Reference Drug (Erufosine) | 50 | 108 | - |

These results indicate that compounds derived from 3-pyrrolidinamine exhibit significant inhibitory effects against L. donovani at concentrations as low as 25 µM, suggesting their potential as lead compounds for further development in treating leishmaniasis .

The mechanisms through which these compounds exert their biological effects are still being elucidated. However, it has been suggested that they may interfere with the synthesis of inositol phosphoceramide by inhibiting inositol phosphoceramide synthase (IPCS). This inhibition could disrupt critical metabolic pathways within the parasite, leading to reduced viability .

Case Studies

Several case studies have highlighted the practical applications of pyrrolidine derivatives in drug development:

- Case Study on Antileishmanial Agents : A study focused on synthesizing and testing various pyrrolidine-based analogs found that enantiomer 1e was particularly effective against L. donovani, demonstrating an IC50 value of 28.32 µM. This compound showed a favorable eudismic ratio compared to its counterpart 1a , indicating better selectivity and potency .

- Structural Activity Relationship Analysis : Research into the structure-activity relationship (SAR) of these compounds revealed that modifications to the acyl chains significantly influenced their biological activity. For instance, saturated palmitoyl derivatives exhibited higher activity compared to unsaturated counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing enantiomerically pure (S)-1-(trifluoroacetyl)-3-pyrrolidinamine, and how can stereochemical integrity be maintained?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of pyrrolidine derivatives followed by trifluoroacetylation. To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) should be employed. For example, highlights similar trifluoroacetyl-pyrrolidinamine derivatives synthesized using Boc-protected intermediates, with chiral resolution via HPLC using a Chiralpak AD-H column (heptane:isopropanol = 90:10, 1 mL/min) . Post-synthesis, confirm enantiopurity using polarimetry or chiral GC-MS.

Q. How can researchers characterize the structural and electronic properties of this compound to distinguish it from its (R)-enantiomer or other analogs?

- Methodological Answer : Key techniques include:

- NMR : Analyze H and C NMR for trifluoroacetyl group signals (e.g., F NMR: δ -70 to -75 ppm for CF) and pyrrolidine ring proton splitting patterns ( ) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtained ( references similar bicyclic trifluoroacetyl compounds with resolved stereochemistry) .

- IR spectroscopy : Confirm carbonyl stretching (~1680–1720 cm) and amine N-H stretches (~3300 cm) .

Q. What analytical methods are suitable for quantifying trace impurities (e.g., deacetylated byproducts) in this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (gradient: water/acetonitrile + 0.1% TFA) and UV detection at 210 nm. Compare retention times against synthesized impurities (e.g., 3-pyrrolidinamine). LC-MS (ESI+) can confirm molecular ions (e.g., [M+H] for the parent compound: m/z 197.1). emphasizes the use of LC-MS for quality control in pharmaceutical analogs .

Advanced Research Questions

Q. How do computational studies (DFT/MD) predict the conformational flexibility of the pyrrolidine ring and its impact on biological activity?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map energy minima for ring puckering (e.g., envelope or twist-boat conformations). Molecular dynamics (MD) simulations in explicit solvent (e.g., water) can assess stability. and describe similar bicyclic trifluoroacetyl compounds where ring strain and substituent electronegativity influence reactivity . Correlate findings with enzymatic binding assays if targeting biological receptors.

Q. What experimental strategies can resolve contradictory data regarding the compound’s stability under acidic or basic conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Acidic conditions : Dissolve in HCl (0.1–1 M) and monitor via F NMR for trifluoroacetic acid (TFA) release.

- Basic conditions : Treat with NaOH (0.1–1 M) and track deacetylation via LC-MS.

Compare results with , where trifluoroacetylated anilines showed hydrolysis resistance below pH 3 but rapid degradation at pH > 10 . Stabilize formulations using non-aqueous solvents or lyophilization.

Q. How can researchers design a kinetic resolution protocol to separate (S)- and (R)-enantiomers during synthesis?

- Methodological Answer : Use enzyme-mediated kinetic resolution (e.g., lipases or esterases) in biphasic systems. For example, Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes one enantiomer of a trifluoroacetyl ester precursor. Monitor enantiomeric excess (ee) via chiral HPLC ( used similar methods for vildagliptin intermediates) .

Q. What role does the trifluoroacetyl group play in modulating the compound’s pharmacokinetic properties, and how can this be experimentally validated?

- Methodological Answer : The CF group enhances metabolic stability by resisting cytochrome P450 oxidation. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.